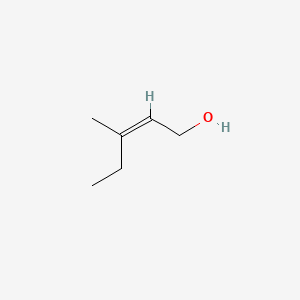
(Z)-3-methyl-2-penten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Methyl-2-penten-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom. The “Z” notation indicates that the higher priority substituents on the double bond are on the same side, giving the molecule its specific geometric configuration. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-penten-1-ol can be synthesized through various methods, including:
Aldol Condensation: This method involves the reaction of acetaldehyde with isobutyraldehyde in the presence of a base to form the corresponding aldol product, which is then dehydrated to yield this compound.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with an appropriate aldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding unsaturated aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: (Z)-3-Methyl-2-pentenal or (Z)-3-methyl-2-pentenoic acid.
Reduction: (Z)-3-Methylpentan-1-ol.
Substitution: (Z)-3-Methyl-2-pentenyl chloride or bromide.
科学的研究の応用
Chemistry: (Z)-3-Methyl-2-penten-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure allows for the creation of complex molecules with desirable aromatic properties.
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in pheromone synthesis in certain insect species.
Industry: The compound is used in the formulation of perfumes and cosmetics due to its pleasant odor. It is also employed in the food industry as a flavoring agent.
作用機序
The mechanism by which (Z)-3-methyl-2-penten-1-ol exerts its effects is primarily through its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting growth.
類似化合物との比較
(E)-3-Methyl-2-penten-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different chemical and physical properties.
3-Methyl-3-penten-1-ol: This compound has the double bond between the third and fourth carbon atoms, altering its reactivity and applications.
2-Methyl-2-penten-1-ol: The double bond is between the first and second carbon atoms, leading to different chemical behavior.
Uniqueness: (Z)-3-Methyl-2-penten-1-ol is unique due to its specific geometric configuration, which influences its reactivity and interaction with other molecules. This configuration is crucial for its role in fragrance and flavor synthesis, as it imparts distinct aromatic properties that are not present in its isomers or other similar compounds.
特性
IUPAC Name |
(Z)-3-methylpent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXSWGXWZXSGLC-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CO)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30804-75-2 |
Source


|
| Record name | (2Z)-3-methylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2654058.png)
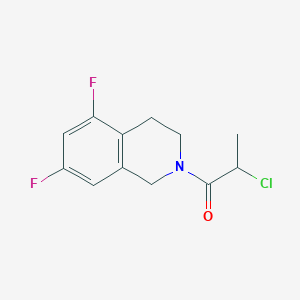
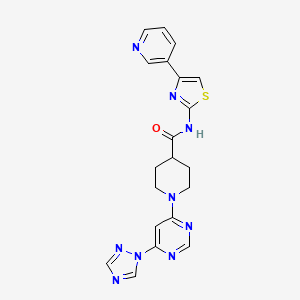
![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)
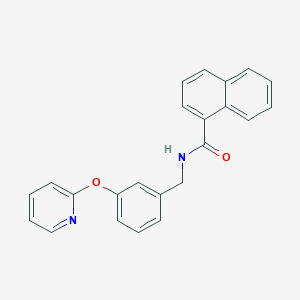

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
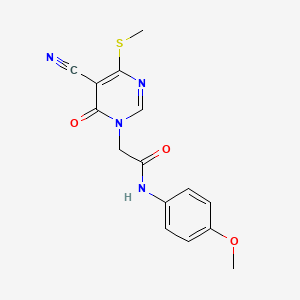
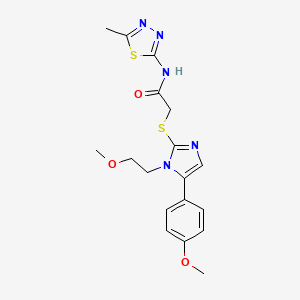
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2654074.png)

![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
